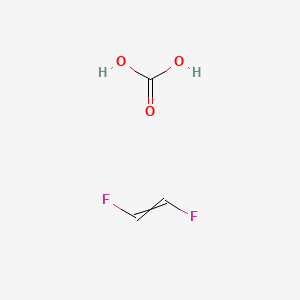

Di-fluoro ethylene carbonate

Description

Historical Trajectories and Foundational Concepts in Fluorinated Carbonate Research

The investigation into organic carbonates as electrolyte solvents for electrochemical systems has been extensive over the last four decades. researchgate.net Initially, research focused on common non-fluorinated carbonates like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) due to their ability to form a passivating layer on electrode surfaces. researchgate.netgreencarcongress.com However, the push towards higher operating voltages revealed the limitations of these conventional solvents, primarily their susceptibility to oxidation at the cathode. greencarcongress.com

This challenge prompted researchers to explore fluorination as a strategy to improve electrochemical stability. The foundational concept rests on the high electronegativity of fluorine, which, when incorporated into a carbonate molecule, lowers the energy level of the highest occupied molecular orbital (HOMO). nih.gov This modification makes the molecule more resistant to oxidation, thus widening its electrochemical stability window. nih.gov The first fluorinated organic compound to be widely integrated into lithium-ion battery electrolytes was fluoroethylene carbonate (FEC), a monofluorinated derivative of ethylene carbonate. nih.govresearchgate.net FEC proved to be a pivotal additive, enhancing the stability of the solid electrolyte interphase (SEI)—a protective layer that forms on the anode—especially for silicon-based anodes which undergo large volume changes. nih.govresearchgate.net The success of FEC laid the groundwork for exploring carbonates with higher degrees of fluorination, guided by the principle that fine-tuning the number and position of fluorine atoms could optimize electrolyte performance for specific battery chemistries. nih.gov

Evolution of Di-fluoro Ethylene Carbonate in Advanced Electrochemical Systems Research

The evolution from monofluorinated to difluorinated carbonates was a natural progression aimed at further enhancing electrolyte properties. This compound (DFEC) emerged as a molecule of significant interest, proposed as a multifunctional additive to boost the stability of the electrolyte-electrode interphase in lithium metal batteries. nih.govacs.org Research has shown that DFEC can be a viable, and in some cases superior, alternative to FEC for high-voltage applications. nih.gov

The key advantage of DFEC lies in its ability to form a thin, smooth, and robust passivation layer on electrode surfaces. nih.gov This superior film-forming property is attributed to its unique decomposition pathway. Theoretical studies indicate that DFEC can undergo a double-defluorination process, generating additional lithium fluoride (B91410) (LiF) compared to FEC. rsc.org An LiF-rich SEI is known to be dense, electronically insulating, and an efficient conductor of Li-ions, which collectively prevents detrimental side reactions between the electrode and the electrolyte, particularly at high voltages. nih.govrsc.org Consequently, the use of DFEC as an additive has enabled impressive performance in high-voltage systems, such as Li||NCM811 full cells, which have shown high capacity retention rates after hundreds of cycles at voltages up to 4.5 V. nih.gov The development of DFEC underscores a shift from simply using fluorination for oxidative stability to strategically designing molecules that actively engineer a more effective and durable SEI layer.

Methodological Frameworks for Investigating this compound Phenomena

Understanding the complex behavior of DFEC within an electrochemical cell requires a diverse array of investigative techniques. These methodological frameworks can be broadly categorized into computational and experimental approaches.

Computational and Theoretical Methods:

Density Functional Theory (DFT): This quantum chemical method is crucial for investigating the fundamental properties of DFEC at the molecular level. Researchers use DFT to calculate thermodynamic and kinetic parameters, such as free energy (ΔG) and activation energy barriers (ΔG‡), which govern the reductive decomposition pathways of DFEC. rsc.org These calculations help predict the most likely reaction products, such as the formation of LiF and CO, and provide mechanistic insights that are difficult to observe experimentally. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the solvation structure of lithium ions in DFEC-containing electrolytes. These simulations reveal how DFEC molecules arrange themselves around Li+ ions, which influences ion transport and the desolvation process at the electrode interface. nih.gov

Experimental and Analytical Techniques:

Electrochemical Analysis: Techniques like cyclic voltammetry and linear sweep voltammetry are used to determine the electrochemical stability window of DFEC-based electrolytes. researchgate.net Long-term cycling tests in coin cells or pouch cells are performed to evaluate the practical impact of DFEC on battery performance metrics like capacity retention and coulombic efficiency. nih.govmdpi.com

Spectroscopy and Microscopy: To characterize the SEI layer formed from DFEC decomposition, researchers utilize a suite of advanced analytical tools. X-ray Photoelectron Spectroscopy (XPS) is used to identify the chemical composition of the SEI, confirming the presence of key species like LiF. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the SEI's morphology, revealing its thickness and uniformity. nih.govmdpi.com

The following table summarizes key investigative methods and their applications in DFEC research:

| Methodological Framework | Specific Technique | Primary Application in DFEC Research | Key Findings/Insights |

| Computational Chemistry | Density Functional Theory (DFT) | Investigating reductive decomposition pathways. rsc.org | DFEC can undergo double-defluorination to form additional LiF, enhancing SEI stability. rsc.org |

| Molecular Dynamics (MD) | Analyzing Li+ solvation structure. nih.gov | DFEC's low binding energy with Li+ leads to an anion-rich solvation shell, facilitating ion transport. nih.gov | |

| Electrochemical Analysis | Cyclic Voltammetry | Measuring electrochemical stability and performance. mdpi.com | DFEC additives can enable stable cycling at high voltages (e.g., up to 4.5 V). nih.gov |

| Surface Science | X-ray Photoelectron Spectroscopy (XPS) | Determining the chemical composition of the SEI. researchgate.net | Confirms the formation of a LiF-rich SEI layer from DFEC decomposition. researchgate.net |

| Electron Microscopy (SEM/TEM) | Visualizing the morphology and thickness of the SEI. mdpi.com | DFEC helps create a thinner, denser, and more uniform SEI compared to non-fluorinated electrolytes. nih.gov |

Interdisciplinary Research Paradigms Applied to this compound

The study of this compound is inherently interdisciplinary, drawing upon expertise from several scientific fields to bridge the gap from molecular design to practical application.

Organic and Fluorine Chemistry: At its core, the development of DFEC is a feat of chemical synthesis. Organic chemists design and execute multi-step synthetic routes to produce high-purity DFEC and other novel fluorinated carbonates. google.com This field is responsible for creating the very molecules that are the subject of investigation.

Computational Science: Theoretical and computational chemists provide the indispensable "why" behind the observed experimental results. rsc.org By modeling the molecule's electronic structure and simulating its interactions within the electrolyte, they can elucidate decomposition mechanisms and predict which fluorinated structures are most promising. rsc.org This predictive power helps guide experimental efforts, saving time and resources by focusing on the most viable candidates.

The synergy between these disciplines is crucial. Organic chemists synthesize the compounds, electrochemists test their performance, and computational scientists explain the underlying mechanisms, creating a feedback loop that accelerates the discovery and optimization of advanced electrolyte materials like DFEC.

Properties

IUPAC Name |

carbonic acid;1,2-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2.CH2O3/c3-1-2-4;2-1(3)4/h1-2H;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGNOQUKCGLETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CF)F.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Research of Di Fluoro Ethylene Carbonate

Advanced Synthetic Routes for Di-fluoro Ethylene (B1197577) Carbonate and Analogues

The synthesis of di-fluoro ethylene carbonate (DFEC) is a critical area of research, driven by its application as a high-performance electrolyte additive in lithium-ion batteries. Scientists have explored various synthetic pathways to produce DFEC and its analogues, focusing on efficiency, selectivity, and scalability. These methods primarily revolve around the fluorination of cyclic carbonate precursors, with significant research dedicated to the development of effective catalyst systems and understanding the underlying reaction mechanisms.

Fluorination Strategies for Cyclic Carbonate Precursors

The predominant strategy for synthesizing this compound involves the fluorination of a chlorinated precursor, typically dichloroethylene carbonate. This halogen exchange reaction, often referred to as the "Halex" process, is a cornerstone of organofluorine chemistry. In this method, chlorine atoms on the ethylene carbonate ring are substituted with fluorine atoms.

A common approach involves reacting dichloroethylene carbonate with a fluorinating agent. acs.org The choice of fluorinating agent is crucial and can range from simple alkali metal fluorides, such as potassium fluoride (B91410) (KF) or sodium fluoride (NaF), to more complex reagents. acs.orggoogle.com The reaction is typically carried out in an organic solvent at elevated temperatures. acs.org The selection of the solvent is also critical to the reaction's success, with polar aprotic solvents often being favored.

Another fluorination strategy employs elemental fluorine (F₂), which is a powerful and highly reactive fluorinating agent. However, the high reactivity of fluorine gas presents significant challenges in controlling the reaction and ensuring safety, often leading to the formation of multiple fluorinated byproducts. acs.org Consequently, methods utilizing milder and more selective fluorinating agents are generally preferred for laboratory and industrial-scale synthesis.

A more recent approach involves the use of triethylamine (B128534) trihydrofluoride as the fluorinating agent. This method offers the advantages of simpler process control, lower reaction temperatures, and reduced energy consumption, making it an environmentally friendlier option with a high atom utilization rate.

The table below summarizes various fluorination strategies for producing this compound from dichloroethylene carbonate.

| Fluorinating Agent(s) | Solvent(s) | Temperature Range (°C) | Key Features |

| Potassium Fluoride (KF), Sodium Fluoride (NaF), or a mixture | Acetonitrile (B52724), Succinonitrile, Adiponitrile, α-pyrrolidone, γ-butyrolactone | 40-100 | Utilizes a halogen exchange reaction with alkali metal fluorides. acs.orggoogle.com |

| Elemental Fluorine (F₂) | Not specified | Not specified | Highly reactive, difficult to control, and can produce multiple byproducts. acs.org |

| Triethylamine trihydrofluoride | Not specified | Room Temperature | Milder conditions, environmentally friendly, and high atom utilization. |

Stereoselective Synthesis and Isomeric Control Studies

This compound can exist as different stereoisomers, primarily the cis and trans isomers of 4,5-difluoroethylene carbonate, as well as the 4,4-difluoroethylene carbonate isomer. The specific isomer can have a significant impact on its performance as an electrolyte additive. Consequently, controlling the stereochemistry of the final product is a key objective in its synthesis.

Research has shown that the stereochemistry of the this compound product can be directly controlled by the stereochemistry of the starting dichloroethylene carbonate precursor. acs.org Specifically, the use of trans-dichloroethylene carbonate as the reactant leads to the formation of trans-difluoroethylene carbonate, while starting with cis-dichloroethylene carbonate yields the cis-isomer of the product. acs.org This indicates that the fluorination reaction proceeds with retention of stereochemistry.

The ability to selectively synthesize either the cis or trans isomer by choosing the appropriate starting material is a significant advancement in the field, allowing for the investigation of the electrochemical properties of individual isomers and the optimization of electrolyte formulations for specific applications.

Catalyst Systems and Reaction Mechanism Research in this compound Synthesis

The efficiency and selectivity of the fluorination of dichloroethylene carbonate are greatly influenced by the catalyst system employed. Research in this area has focused on identifying catalysts that can accelerate the reaction rate, improve the yield, and operate under milder conditions.

Lewis acids have also been investigated as catalysts for this transformation. For instance, metal fluorides such as antimony trifluoride (SbF₃), antimony pentafluoride (SbF₅), and aluminum trifluoride (AlF₃) have been shown to be effective. These Lewis acidic metal catalysts can activate the C-Cl bond, making it more susceptible to nucleophilic attack by the fluoride ion, thereby enhancing the reaction rate and selectivity.

The proposed reaction mechanism for the synthesis of cyclic carbonates from epoxides and CO₂, a related reaction, often involves the activation of the epoxide ring by a Lewis or Brønsted acid, followed by nucleophilic attack. rsc.org While the synthesis of DFEC from dichloroethylene carbonate is a substitution reaction, the principles of activating the substrate are analogous. The catalyst, whether a phase-transfer catalyst or a Lewis acid, plays a crucial role in facilitating the nucleophilic attack of the fluoride ion on the carbon-chlorine bond.

The following table provides examples of catalyst systems used in the synthesis of this compound.

| Catalyst | Catalyst Type | Proposed Role |

| Tetra(diethylamino)phosphonium bromide | Phase-Transfer Catalyst | Facilitates the transfer of fluoride ions to the organic phase. acs.org |

| Antimony Trifluoride (SbF₃) | Lewis Acid | Activates the C-Cl bond towards nucleophilic attack. |

| Antimony Pentafluoride (SbF₅) | Lewis Acid | Activates the C-Cl bond towards nucleophilic attack. |

| Aluminum Trifluoride (AlF₃) | Lewis Acid | Activates the C-Cl bond towards nucleophilic attack. |

Purification and Purity Assessment Methodologies in Research Contexts

The production of research-grade this compound necessitates rigorous purification and purity assessment methods to ensure the absence of impurities that could adversely affect its performance, particularly in sensitive applications like lithium-ion batteries.

Chromatographic Separation Techniques for Research-Grade this compound

Chromatographic techniques are indispensable for both the purification and the purity assessment of this compound.

Preparative Gas Chromatography (Prep-GC) is a powerful technique for isolating and purifying volatile compounds. In this method, the crude DFEC mixture is vaporized and passed through a column with a stationary phase. The components of the mixture separate based on their differential interactions with the stationary phase and their boiling points. By collecting the fractions corresponding to the desired DFEC isomer as they elute from the column, a high-purity product can be obtained. This technique is particularly useful for obtaining small quantities of highly pure material for research purposes. monash.eduresearchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) is another valuable tool for the purification of less volatile or thermally sensitive compounds. teledynelabs.comknauer.netshimadzu.comspringernature.com While DFEC is relatively volatile, preparative HPLC can be employed, particularly for the separation of isomers or the removal of non-volatile impurities. In this technique, the crude sample is dissolved in a suitable solvent and pumped through a column packed with a solid adsorbent (stationary phase). The separation is based on the differential partitioning of the components between the mobile phase and the stationary phase.

For routine purity assessment, Gas Chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is widely used. google.com This analytical technique allows for the rapid and accurate determination of the purity of a DFEC sample and the identification and quantification of any impurities. The retention time of the DFEC peak in the chromatogram serves as a qualitative identifier, while the peak area provides quantitative information about its concentration.

Spectroscopic Verification of Synthetic Purity and Structure

Spectroscopic methods are essential for confirming the chemical structure and assessing the purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of DFEC.

¹H NMR (Proton NMR) provides information about the hydrogen atoms in the molecule. For 4,5-difluoroethylene carbonate, the protons on the carbonate ring would exhibit characteristic signals, with their chemical shifts and coupling constants being sensitive to the stereochemistry (cis or trans).

¹³C NMR (Carbon-13 NMR) is used to identify the different carbon environments in the molecule. The carbonyl carbon of the carbonate group would have a distinct chemical shift, as would the two carbons bearing the fluorine atoms. hmdb.cahw.ac.uklibretexts.orgwisc.edu The chemical shifts of these carbons would also be influenced by the stereoisomerism.

¹⁹F NMR (Fluorine-19 NMR) is particularly informative for fluorinated compounds. It provides a direct probe of the fluorine atoms, and the chemical shifts and coupling constants can be used to confirm the presence of the C-F bonds and to distinguish between different isomers. researchgate.netmodgraph.co.uk

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the DFEC molecule. The spectrum of DFEC would be characterized by strong absorption bands corresponding to the C=O stretching of the carbonate group and the C-F stretching vibrations. researchgate.netresearchgate.netnih.gov The exact positions of these bands can be influenced by the molecular structure and can be used to differentiate between isomers.

The following table summarizes the key spectroscopic techniques and the information they provide for the characterization of this compound.

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Information on the chemical environment and connectivity of protons. |

| ¹³C NMR | Identification of different carbon atoms and their chemical environments. hmdb.cahw.ac.uklibretexts.orgwisc.edu |

| ¹⁹F NMR | Direct detection of fluorine atoms and information on their environment and coupling. researchgate.netmodgraph.co.uk |

| FTIR Spectroscopy | Identification of functional groups, such as C=O and C-F bonds. researchgate.netresearchgate.netnih.gov |

By combining these chromatographic and spectroscopic techniques, researchers can ensure the synthesis of high-purity this compound with a well-defined structure, which is essential for its application in advanced materials and technologies.

Research into this compound Analogues and Structural Modifications

Research into analogues and structural modifications of this compound (DFEC) is a focused effort to develop superior electrolyte components, primarily for high-performance lithium-ion batteries. By systematically altering the molecular structure of the parent DFEC molecule, scientists aim to fine-tune its electrochemical properties to achieve enhanced stability, better ion conductivity, and more effective interphase formation on both anodes and cathodes.

Design Principles for Novel Fluorinated Cyclic Carbonates

The design of new fluorinated cyclic carbonates is guided by a set of core principles rooted in understanding how the degree and position of fluorine substitution influence the molecule's electrochemical behavior. The primary goal is to create compounds that exhibit high anodic stability and can form a robust solid electrolyte interphase (SEI) on the anode and a stable cathode electrolyte interphase (CEI). anl.gov

A key principle is the utilization of fluorine's strong electron-withdrawing effect. osti.gov Introducing fluorine atoms into the carbonate structure increases the molecule's oxidation potential, making it more resistant to decomposition at high voltages. osti.govresearchgate.net This is a critical factor for developing electrolytes compatible with next-generation high-voltage cathodes. osti.gov Quantum chemical calculations and theoretical studies are instrumental in this design process, allowing researchers to predict the properties of novel molecules. acs.org These computational methods are used to evaluate how different fluorination patterns affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determine the molecule's resistance to oxidation and reduction. researchgate.netacs.orgsemanticscholar.org

Another fundamental design principle is the ability to form a stable, LiF-rich SEI. Fluorinated carbonates are known to decompose reductively on the anode surface to form lithium fluoride (LiF), a key component of a stable and effective SEI. acs.orgazom.com An ideal fluorinated carbonate is designed to be preferentially reduced over other electrolyte components, forming a thin, uniform, and ionically conductive passivation layer. acs.org This layer should effectively suppress the continuous decomposition of the electrolyte and prevent the growth of lithium dendrites, thereby improving battery safety and cycle life. azom.com

However, research also indicates that simply maximizing the fluorine content is not the optimal strategy. osti.gov The degree of fluorination must be rationally and finely tuned. osti.gov While higher fluorination enhances oxidative stability, it can also decrease the solvent's ability to dissolve lithium salts and may negatively impact ionic conductivity. Therefore, the design process involves a trade-off between achieving high voltage stability and maintaining favorable physical and transport properties in the electrolyte.

The table below summarizes key design considerations and their impact on the properties of fluorinated cyclic carbonates.

| Design Principle | Targeted Molecular Feature | Desired Outcome |

| Enhance Oxidative Stability | Introduction of electron-withdrawing fluorine atoms | Increased oxidation potential; stability at high voltages. osti.gov |

| Promote SEI Formation | Lower LUMO energy level for preferential reduction | Formation of a stable, thin, LiF-rich SEI on the anode. acs.orgazom.com |

| Optimize Solvation Ability | Controlled degree of fluorination | Maintained ability to dissolve lithium salts effectively. acs.org |

| Improve Ion Transport | Balance fluorination to avoid high viscosity | Fast ion conduction for better rate performance. osti.gov |

Investigation of Structure-Reactivity Relationships in Derivatized Compounds

The investigation of structure-reactivity relationships is crucial for understanding how specific molecular modifications in DFEC analogues translate into electrochemical performance. By comparing the behavior of systematically varied structures, researchers can deduce the functional role of different substituents and fluorination patterns.

Studies comparing fluorinated cyclic carbonates have shown a clear link between the number of fluorine atoms and the resulting battery performance. For example, electrolytes containing di-fluoroethylene carbonate (DFEC) have demonstrated superior cycling durability compared to those with mono-fluoroethylene carbonate (FEC). anl.govresearchgate.net Cells using DFEC as an additive or co-solvent exhibit higher capacity retention and improved stability, especially at high voltages. researchgate.netnih.gov This enhanced performance is attributed to the formation of a more robust and protective SEI, with a higher content of lithium fluoride, on the anode surface when DFEC is used. researchgate.net

The position of the fluorine atoms also plays a critical role. Theoretical studies have analyzed various isomers of DFEC, such as trans- and cis-difluoroethylene carbonates, revealing that even subtle changes in the molecular geometry can affect the electrochemical stability window. semanticscholar.org

The unique reduction chemistry of fluorinated carbonates is a cornerstone of their structure-reactivity profile. Unlike non-fluorinated ethylene carbonate, the one-electron reduction of FEC leads to a concerted C-O bond cleavage, defluorination, and decarboxylation. anl.gov This process generates radical species that can initiate polymerization, ultimately forming a highly cross-linked and potentially elastomeric SEI layer. anl.gov This distinct reaction pathway, dictated by the presence of the C-F bond, is responsible for the superior passivating properties of fluorinated additives.

The following table presents a comparative overview of the reactivity and performance effects of different fluorinated ethylene carbonate derivatives.

| Compound | Key Structural Feature | Observed Reactivity & Performance Impact |

| Ethylene Carbonate (EC) | Non-fluorinated | Lower anodic stability compared to fluorinated analogues. anl.gov |

| Fluoroethylene Carbonate (FEC) | Single fluorine atom | Forms a more stable SEI than EC; reduction involves defluorination and polymerization. anl.govresearchgate.net |

| Di-fluoroethylene Carbonate (DFEC) | Two fluorine atoms | Forms a more vigorous and LiF-rich SEI than FEC, leading to superior cycling durability. anl.govresearchgate.net |

| PFPOEPi-1CF3 | Fluorinated phospholane (B1222863) with -CF3 group | Increased CEI thickness and cell impedance compared to the non-CF3 analogue. researchgate.netnih.gov |

Electrochemical Reaction Mechanisms of Di Fluoro Ethylene Carbonate

Fundamental Electrochemical Reduction Pathways of Di-fluoro ethylene (B1197577) carbonate

The reductive decomposition of DFEC at the anode surface is a key process that contributes to the formation of a stable and effective SEI layer. This process is generally initiated at a higher reduction potential compared to non-fluorinated carbonate solvents like ethylene carbonate (EC).

The electrochemical reduction of Di-fluoro ethylene carbonate is initiated by electron transfer from the anode surface to the DFEC molecule. While the precise mechanisms for DFEC are not as extensively documented as those for fluoroethylene carbonate (FEC), computational studies and comparative analyses provide significant insights. The reduction can proceed through one- or two-electron transfer pathways, leading to the formation of various intermediate species.

Upon accepting an electron, a DFEC radical anion is formed. This species is highly reactive and can undergo further reactions. The presence of two fluorine atoms influences the electron distribution within the molecule, affecting its stability and subsequent decomposition routes. Quantum chemistry calculations have been employed to understand the initial steps of reduction for fluorinated carbonates. researchgate.net While specific radical species for DFEC have not been as exhaustively identified experimentally as for FEC, it is understood that the initial electron transfer is a critical step that dictates the subsequent chemical transformations. elyse-platform.academy

The primary intermediate species resulting from the initial electron transfer is the DFEC radical anion. This species is short-lived and rapidly decomposes. The identification of these transient intermediates is challenging and often relies on theoretical calculations and advanced spectroscopic techniques.

Following the initial electron transfer, the DFEC radical anion typically undergoes a ring-opening reaction. This is a common decomposition pathway for cyclic carbonate esters in electrochemical environments. The cleavage of the C-O bonds in the carbonate ring leads to the formation of linear radical species.

These open-ring intermediates can then participate in a variety of subsequent reactions, including polymerization. The polymerization of these species contributes to the formation of the organic components of the SEI. For fluorinated carbonates like DFEC, the resulting polymer matrix is believed to be a key factor in the improved mechanical and electrochemical stability of the SEI. researchgate.netnih.gov The presence of fluorine in the polymer backbone can enhance its properties. The ring-opening polymerization of DFEC is thought to contribute to a more stable and flexible SEI layer on the anode surface. researchgate.netnih.govresearchgate.net

The final products of these polymerization pathways include various polymeric and oligomeric species that, along with inorganic compounds like lithium fluoride (B91410) (LiF), constitute the SEI. The exact structure of the polymeric products derived from DFEC is a complex area of study.

The thermodynamics and kinetics of DFEC's reductive decomposition determine its effectiveness as an SEI-forming additive. The reduction of DFEC is thermodynamically favored at potentials higher than that of ethylene carbonate, ensuring its preferential decomposition.

Computational studies have provided valuable data on the energetics of these reactions. For instance, in the context of sodium-ion batteries, the activation energy for the reductive decomposition of Na+ coordinated DFEC has been calculated and compared to that of FEC and propylene (B89431) carbonate (PC). These studies suggest that the kinetics of decomposition are significantly influenced by the degree of fluorination.

| Compound | Activation Energy in Gas Phase (kcal mol⁻¹) | Activation Energy in Solution Phase (PC solvent) (kcal mol⁻¹) |

|---|---|---|

| Na⁺–PC | 11.696 | 9.993 |

| Na⁺–FEC | 7.050 | 6.594 |

| Na⁺–DFEC | 15.125 | 14.012 |

These findings indicate that under these specific computational conditions, DFEC has a higher activation barrier for reduction compared to FEC and PC, suggesting slower decomposition kinetics. This could imply that while DFEC is thermodynamically inclined to be reduced, the rate of this reduction may be more moderate, potentially leading to a more controlled and uniform SEI formation.

This compound is known to be reduced preferentially on the anode surface compared to non-fluorinated carbonate solvents like ethylene carbonate (EC) and diethyl carbonate (DEC). This preferential reduction is attributed to the lower Lowest Unoccupied Molecular Orbital (LUMO) energy of DFEC, which is a common feature of fluorinated carbonates. acs.orgacs.orglbl.gov

The electron-withdrawing effect of the two fluorine atoms lowers the energy of the LUMO, making the molecule more susceptible to accepting electrons from the anode. This ensures that DFEC decomposes before the bulk electrolyte solvents, forming a protective SEI layer that prevents the continuous reduction of other electrolyte components. This selective decomposition is crucial for the formation of a stable and effective SEI, which ultimately enhances the cycle life and performance of the battery. mdpi.com The decomposition of DFEC starting at a higher potential than other solvents is a key aspect of its functionality as an additive. acs.org

Electrochemical Oxidation Mechanisms of this compound

The anodic stability of DFEC is a key attribute for its use in high-voltage lithium-ion batteries. chemicalbook.com While the specific oxidative decomposition pathways of DFEC are not as extensively detailed in the literature as its reductive pathways, it is generally considered to be more resistant to oxidation than its non-fluorinated counterparts. researchgate.net The presence of fluorine atoms tends to increase the oxidative stability of organic molecules.

Computational studies on the oxidation of fluoroethylene carbonate (FEC) suggest that the initial step is the loss of an electron to form a radical cation. researchgate.netresearchgate.net This radical cation can then undergo further decomposition through various pathways, including decarboxylation and the formation of smaller radical species and aldehydes. researchgate.net It is plausible that DFEC follows similar oxidative decomposition routes.

Radical Cation Formation and Subsequent Reaction Routes

At the high-voltage cathode surface, this compound (DFEC) is believed to undergo oxidation, a process initiated by the transfer of an electron to the electrode to form a radical cation (DFEC•+). researchgate.net This electrochemical process is a critical first step in the formation of a protective film on the cathode. While direct experimental observation of these transient species is challenging, computational studies, particularly Density Functional Theory (DFT), have provided significant insights into the subsequent reaction pathways, often drawing parallels with the closely studied compound, Fluoroethylene Carbonate (FEC). researchgate.netresearchgate.net

The oxidation chemistry of fluorinated carbonates like DFEC is thought to be generally similar to that of other carbonate-based electrolytes. anl.gov Once the DFEC•+ radical cation is formed, it is highly reactive and can undergo several decomposition reactions. Theoretical calculations for the analogous FEC molecule suggest that the most probable decomposition route for the radical cation involves the breaking of the carbonate ring structure. researchgate.net This fragmentation is proposed to yield smaller, stable molecules like carbon dioxide (CO₂) alongside other reactive radical species. researchgate.net

The primary proposed reaction pathways for the DFEC radical cation include:

Decarboxylation: The loss of a CO₂ molecule is a common decomposition pathway for carbonate radical cations. researchgate.net

Ring Opening: The five-membered ring of the DFEC molecule opens, leading to the formation of various linear radical species.

Polymerization: The radical species generated from the decomposition can initiate polymerization reactions, contributing to the formation of a polymeric layer on the cathode surface.

These subsequent reactions are crucial as they generate the constituent components of the Cathode Electrolyte Interphase (CEI), which dictates the stability and performance of the battery under high-voltage conditions.

Stability Mechanisms under High-Voltage Conditions

The enhanced stability of lithium-ion batteries operating at high voltages with this compound as an additive is primarily attributed to the formation of a stable and effective Cathode Electrolyte Interphase (CEI). acs.orgresearchgate.net This protective layer is formed from the decomposition products generated following the oxidation of DFEC at the cathode surface, as described in the preceding section.

The key mechanisms contributing to this stability are:

Formation of a Robust, LiF-Rich CEI: The decomposition of DFEC releases fluoride ions, which react to form Lithium Fluoride (LiF). researchgate.netresearchgate.net The resulting CEI is dense, uniform, and rich in inorganic components like LiF, which is an excellent electronic insulator but allows for Li⁺ ion transport. researchgate.net This robust layer physically separates the reactive cathode surface from the bulk electrolyte, effectively suppressing continuous electrolyte decomposition and transition metal dissolution from the cathode material. researchgate.net

Anion-Rich Solvation Structure: DFEC exhibits a lower binding energy with lithium ions (Li⁺) compared to non-fluorinated carbonates. researchgate.net This characteristic promotes the formation of an anion-rich Li⁺ solvation sheath. This structure facilitates more efficient Li⁺ intercalation and deintercalation at the electrode, reducing interfacial resistance and improving kinetics. researchgate.net

Passivation against Side Reactions: The protective film generated by DFEC is thin, smooth, and robust, efficiently preventing detrimental side reactions between the electrolyte and the highly oxidative cathode surface at high potentials. acs.org This passivation is critical for achieving long cycle life and high Coulombic efficiency.

The practical benefits of using DFEC in high-voltage applications have been demonstrated in various studies. For instance, its inclusion as an electrolyte component has shown significant improvements in capacity retention and cycling stability compared to electrolytes with other carbonate additives.

Table 1: Performance Comparison of Li/NMC622 Cells with DFEC and FEC

| Electrolyte Component | Capacity Retention (after 400 cycles) | Average Coulombic Efficiency | Reference |

| This compound (DFEC) | > 82% | 99.95% | researchgate.net |

| Fluoroethylene carbonate (FEC) | 31% | 99.73% | researchgate.net |

Interfacial Chemistry and Interphase Layer Formation Research of Di Fluoro Ethylene Carbonate

Role of Di-fluoro Ethylene (B1197577) Carbonate in Solid-Electrolyte Interphase (SEI) Formation Mechanisms

DFEC is intentionally designed to be electrochemically reduced at a higher potential than conventional carbonate solvents like ethylene carbonate (EC). acs.org This preferential reduction allows DFEC to form an initial SEI layer that passivates the anode surface, thereby preventing the continuous decomposition of the bulk electrolyte and enhancing the stability of the battery system. acs.orgacs.org The resulting SEI is particularly noted for its high content of lithium fluoride (B91410) (LiF), which imparts desirable properties. acs.orgresearchgate.net

Nucleation and Growth Dynamics of Di-fluoro Ethylene Carbonate-Derived SEI Films

The formation of the SEI from fluorinated carbonate additives like DFEC is a multi-stage process. Research on the closely related mono-fluoroethylene carbonate (FEC) provides a foundational model for this dynamic. The process begins with the nucleation of inorganic nanoparticles, which are primarily composed of lithium fluoride (LiF). psi.chnih.gov These LiF-rich particles form first upon the electrochemical reduction of the additive.

Following this initial nucleation phase, a more organic, carbonate-rich film begins to form, which grows to cover the entire electrode surface, including the previously formed LiF spheres. psi.ch This two-stage mechanism—inorganic particle nucleation followed by organic film growth—results in a composite, mosaic-like SEI structure. The presence of DFEC, with its two fluorine atoms, is expected to enhance the initial LiF nucleation phase, leading to a dense and uniform foundation for the subsequent organic layer.

Compositional Evolution and Heterogeneity of this compound-Influenced SEI Layers

The SEI derived from DFEC is fundamentally heterogeneous, comprising a mixture of inorganic and organic components. The most significant feature of a DFEC-derived SEI is its high concentration of inorganic lithium fluoride (LiF). acs.orgresearchgate.netacs.org This is a direct result of the reductive decomposition of the DFEC molecule.

Beyond LiF, other components are formed, creating a complex, mosaic-like structure. These can include:

Organic Carbonates: Species such as lithium alkyl carbonates (ROCO₂Li) may form, although DFEC can suppress the formation of species derived from other solvents like EC. acs.org

Polymeric Species: The decomposition of the carbonate molecule can lead to the formation of polymeric chains, which add flexibility to the SEI. anl.gov

Lithium Carbonate (Li₂CO₃): While LiF is the dominant inorganic product, some Li₂CO₃ may also be present, though its formation is less frequent compared to LiF. nih.gov

The increased fluorination in DFEC compared to FEC facilitates a more robust interaction with the lithium metal or lithiated anode surface, aiding the formation of a stable SEI film rich in these inorganic LiF components. researchgate.net This high LiF content is crucial for suppressing dendritic lithium growth and mitigating side reactions at the interface. researchgate.net

| Carbonate Additive | Key SEI Components | Primary Characteristics |

|---|---|---|

| Ethylene Carbonate (EC) | Lithium Alkyl Carbonates, Li₂CO₃ | More organic, less mechanically robust |

| Fluoroethylene Carbonate (FEC) | LiF, Polymeric species, Li₂CO₃ | Inorganic-rich, improved stability |

| This compound (DFEC) | High concentration of LiF, Polymeric species | Highly inorganic, enhanced mechanical rigidity and ionic conductivity acs.orgresearchgate.net |

Formation Mechanisms of Lithium Fluoride (LiF) within the SEI

The formation of lithium fluoride is the cornerstone of DFEC's efficacy as an SEI-forming additive. The mechanism involves the electrochemical reduction of the DFEC molecule at the anode surface. During this process, one or both of the carbon-fluorine (C-F) bonds in the molecule are broken. researchgate.netnih.gov

The key steps are:

Reduction: The DFEC molecule gains an electron (e⁻) from the anode.

Bond Cleavage: This electron gain makes the molecule unstable, leading to the cleavage of a C-F bond and the release of a fluoride ion (F⁻).

Reaction with Lithium: The liberated fluoride ion immediately reacts with a lithium ion (Li⁺) present in the electrolyte at the interface.

Precipitation: The resulting lithium fluoride (LiF) is poorly soluble in the organic electrolyte and precipitates onto the anode surface, forming the inorganic foundation of the SEI.

This process is highly favorable, as DFEC has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to EC and FEC, making it more easily reduced. acs.org The presence of two fluorine atoms per molecule makes DFEC a highly efficient source of LiF, leading to the formation of a LiF-rich SEI. acs.orgresearchgate.net The ability of the anode surface itself to facilitate this F-abstraction is also a critical factor in the LiF formation mechanism. osti.gov

Influence of Electrode Surface Chemistry on SEI Formation Pathways

The nature of the anode material significantly influences the formation and effectiveness of the DFEC-derived SEI. The benefits are particularly pronounced on high-capacity anode materials that experience large volume changes during cycling, such as silicon (Si) or silicon oxide (SiOₓ).

On Silicon (Si) and Silicon Oxide (SiOₓ) Anodes: These materials can expand by up to 300% during lithiation, which can crack and destroy a brittle SEI, leading to continuous electrolyte consumption and rapid capacity fade. acs.orgnih.gov A DFEC-derived SEI, rich in mechanically rigid LiF and flexible polymeric components, is better able to withstand these volume changes. acs.orgkaist.ac.kr It helps maintain the structural integrity of the electrode particles, leading to excellent lithium storage stability. acs.org

On Graphite Anodes: The surface chemistry of graphite, including the presence of oxygen functional groups, can dictate the specific decomposition products and the mechanism of LiF formation. osti.gov A DFEC-derived SEI can suppress unwanted side reactions and create a thinner, more stable passivation layer compared to standard electrolytes. osti.gov

On Lithium Metal Anodes: For lithium metal anodes, the primary challenge is suppressing the growth of lithium dendrites. The uniform, LiF-rich SEI formed by DFEC creates a more homogeneous ion flux across the surface, which helps to promote dense, even lithium deposition and inhibit dendrite formation. researchgate.net

This compound's Contribution to SEI Mechanical Integrity Research

The mechanical stability of the SEI is paramount, especially for anodes like silicon that undergo significant volume expansion and contraction. acs.org The chemical composition of the DFEC-derived SEI directly contributes to its enhanced mechanical properties.

Enhanced Rigidity: The high concentration of lithium fluoride (LiF) forms a robust, mechanically rigid inorganic backbone within the SEI. acs.org LiF is known for its high mechanical strength, which helps to physically suppress the pulverization of anode particles and prevent cracking.

Flexibility and Adhesion: Alongside the rigid LiF, the decomposition of DFEC also produces organic and polymeric species. anl.gov These components are believed to impart flexibility and elastomeric properties to the SEI, allowing it to better accommodate the mechanical stresses of anode volume changes without fracturing. anl.govkaist.ac.kr

Improved Ionic Conductivity: Research indicates that the LiF-rich SEI formed by DFEC not only has enhanced mechanical rigidity but also improved ionic conductivity. acs.org This allows for efficient transport of lithium ions while blocking electrons, which is the ideal function of an SEI.

The combination of a rigid LiF framework with a more flexible polymeric binder creates a mechanically resilient SEI that maintains its integrity during repeated charge-discharge cycles, which is a key reason for the improved performance and lifespan of batteries using DFEC. acs.org

This compound's Role in Cathode Electrolyte Interphase (CEI) Formation Mechanisms

While the majority of research on DFEC focuses on its role at the anode, its behavior at the cathode is also crucial, particularly in high-voltage battery systems. The CEI forms from the decomposition of electrolyte components at the high potentials of the cathode surface.

Increased fluorination is known to enhance the oxidative stability of a molecule. researchgate.net This suggests that DFEC may be more resistant to oxidation at the cathode surface compared to non-fluorinated or mono-fluorinated carbonates. However, research on FEC has shown that it can decompose on cathode surfaces, especially at high voltages, sometimes forming a resistive layer that can hinder lithium-ion conduction. kaist.ac.kr

As a multifunctional additive, DFEC has been proposed to boost the stability of the electrolyte-electrode interphase at both the anode and the cathode. nih.govfigshare.com In high-voltage Li||NCM811 cells operating up to 4.5 V, the introduction of DFEC has been shown to enable high capacity retention, suggesting it contributes to a more stable interphase on the cathode as well. nih.govfigshare.com The exact mechanisms are still an area of active investigation but likely involve the formation of a thin, stable, and LiF-containing passivation layer that protects the cathode from continuous electrolyte oxidation and structural degradation.

Oxidative Decomposition and Passivation Layer Formation at Cathode Surfaces

The oxidative stability of electrolytes is paramount for the performance of high-voltage lithium-ion batteries. This compound (DFEC), as an electrolyte additive, plays a crucial role in forming a stable passivation layer on the cathode surface, known as the cathode-electrolyte interphase (CEI). This layer is formed through the preferential oxidative decomposition of DFEC at high potentials.

Research on CEI Composition and Structural Stability

The composition of the Cathode Electrolyte Interphase (CEI) is critical to its function as a protective layer. Research utilizing techniques like X-ray Photoelectron Spectroscopy (XPS) has provided insights into the chemical nature of the CEI formed from this compound (DFEC). Studies show that the CEI derived from DFEC-containing electrolytes is predominantly inorganic. researchgate.net

A key component of this inorganic-rich CEI is Lithium Fluoride (LiF). rsc.org The fluorine atoms from the DFEC molecule contribute directly to the formation of a dense and stable LiF layer on the cathode surface. nih.gov In addition to LiF, other inorganic species such as lithium phosphates (LiₓPOᵧ) have been identified, which are believed to contribute to the robustness and fast ion transport properties of the CEI. rsc.org This composition contrasts with the more organic-rich and less stable interphases that can form from traditional carbonate electrolytes, which are prone to continuous decomposition at high voltages. rsc.org

The structural stability of the DFEC-derived CEI is a significant factor in its effectiveness. The inorganic-dominated structure provides a mechanically robust barrier that physically separates the cathode from the bulk electrolyte. researchgate.net This prevents the dissolution of transition metals from the cathode material, a common degradation mechanism in high-voltage cells, and minimizes further oxidative decomposition of the electrolyte. researcher.life The resulting CEI is thin, homogeneous, and possesses higher ionic conductivity compared to layers formed without DFEC, which is essential for maintaining low impedance and good rate capability during prolonged cycling. rsc.org

Table 1: Comparison of CEI Components

| Electrolyte Type | Predominant CEI Components | Key Characteristics |

|---|---|---|

| Standard Carbonate Electrolyte | Organic species (e.g., lithium alkyl carbonates), LixPFyOz | Higher internal resistance, prone to continuous decomposition. rsc.org |

| DFEC-containing Electrolyte | Inorganic species (LiF, Li₃PO₄) | Robust, thin, higher ionic conductivity, suppresses side reactions. rsc.orgresearchgate.net |

Mechanistic Studies of this compound in Extreme Conditions

Interfacial Behavior at Low Temperatures and High Voltages

The performance of lithium-ion batteries under extreme conditions, such as low temperatures and high voltages, is heavily dependent on the properties of the electrode-electrolyte interphases. This compound (DFEC) has been shown to significantly improve interfacial stability under these challenging conditions.

High Voltage: At high operating voltages (above 4.3 V), conventional carbonate electrolytes undergo severe oxidative decomposition on the cathode surface, leading to capacity fade and impedance growth. researcher.life DFEC addresses this by forming a stable, inorganic-rich Cathode Electrolyte Interphase (CEI). researchgate.net This protective layer effectively mitigates transition metal dissolution and suppresses parasitic reactions, enabling excellent cycling stability at high voltages. researcher.life For instance, pouch cells with a DFEC-engineered electrolyte have demonstrated 76.7% capacity retention after 2000 cycles when operated up to 4.4 V. researcher.life The robust CEI maintains low interfacial impedance, which is crucial for long-term, high-voltage operation. researchgate.net

Low Temperature: At low temperatures (e.g., -20°C), the performance of lithium-ion batteries is typically hindered by sluggish kinetics, including slow Li⁺ transport across the interphases. Electrolytes engineered with DFEC have shown remarkable low-temperature performance. By disrupting the strong coordination of Li⁺ with solvent molecules like propylene (B89431) carbonate, DFEC facilitates the creation of a stable solid electrolyte interphase (SEI) on the anode with minimized impedance. researcher.life This, combined with the stable CEI, allows for more efficient ion transport even at reduced temperatures. Full cells utilizing a DFEC-containing electrolyte have been shown to retain 91% of their room-temperature capacity at -20°C, a significant improvement over standard electrolytes. researcher.life

Table 2: Performance of DFEC-Containing Electrolyte in Extreme Conditions

| Condition | Performance Metric | Result | Reference |

|---|---|---|---|

| High Voltage (up to 4.4 V) | Capacity Retention | 76.7% after 2000 cycles | researcher.life |

| Low Temperature (-20°C) | Capacity Retention | 91% of room temperature capacity | researcher.life |

This compound in Solid-State Electrolyte Interfacial Engineering

While the primary application of this compound (DFEC) has been in liquid electrolytes, its principles of forming stable, LiF-rich interphases are relevant to addressing the challenges in solid-state batteries (SSBs). A major hurdle for SSBs is the poor physical and electrochemical contact at the interface between the solid electrolyte and the electrodes, which leads to high interfacial resistance.

Research has explored the use of fluorinated compounds to create artificial, stable interlayers in SSBs. Although direct and extensive studies on DFEC in solid-state systems are still emerging, the foundational knowledge from liquid systems suggests its potential. The ability of DFEC to decompose and form a dense, inorganic Solid Electrolyte Interphase (SEI) rich in lithium fluoride (LiF) is highly desirable for protecting the solid electrolyte from reacting with the lithium metal anode. nih.govacs.org A LiF-rich interphase is known to possess high mechanical rigidity and can help suppress the growth of lithium dendrites, a critical failure mode in SSBs. nih.gov

The concept involves introducing DFEC as an additive in a small amount of liquid electrolyte (a "wetting" agent) or as a precursor for an ex-situ formed protective layer on the anode or cathode. This engineered interface aims to lower the charge transfer resistance and improve the electrochemical stability at the complex solid-solid junction. The principles demonstrated by the synergistic effects of DFEC with other additives, like lithium phosphorodifluoridate (LiPO₂F₂), to create stable interfaces could be translated to solid-state systems to enhance their performance and lifetime. smolecule.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Di-fluoro Ethylene (B1197577) Carbonate Research

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-invasive tool for probing the local chemical environments of specific nuclei, providing detailed molecular-level information about the decomposition products of di-fluoro ethylene carbonate and the subsequent formation of the SEI.

In-situ NMR spectroscopy allows for the real-time observation of electrochemical processes within a battery. This technique has been instrumental in tracking the consumption of this compound and the evolution of soluble and gaseous decomposition products during battery cycling. For instance, studies have utilized in-situ NMR to monitor the formation of vinylene carbonate (VC) as a reaction intermediate during the reduction of this compound. manchester.ac.ukosti.gov Furthermore, the technique can quantify the depletion of the additive over extended cycling, which has been correlated with changes in battery performance, such as a decrease in Coulombic efficiency. acs.org This real-time monitoring provides invaluable insights into the reaction kinetics and pathways of this compound decomposition.

Solid-state NMR (ssNMR) is indispensable for characterizing the insoluble components of the SEI and CEI layers formed from this compound. By analyzing the solid-state spectra, researchers can identify the various chemical species that constitute these critical interfacial films. Studies employing ssNMR have revealed that the SEI derived from this compound is a complex, heterogeneous polymer. manchester.ac.uk Key components identified include cross-linked poly(ethylene oxide) (PEO)-type polymers, aliphatic chains, and various carbonate and carboxylate species. manchester.ac.uknih.govacs.orgresearchgate.net

To overcome the inherent sensitivity limitations of ssNMR, especially when analyzing the thin SEI layer, advanced techniques such as Dynamic Nuclear Polarization (DNP) have been employed. manchester.ac.uknih.govacs.orgresearchgate.net DNP enhancement allows for the detection of low-concentration species at the interface. For example, 29Si DNP NMR has been used to probe the interface between the SEI and silicon anodes, revealing the formation of organosiloxanes, which indicates a covalent bonding of some organic SEI components to the anode surface. manchester.ac.uknih.govacs.orgresearchgate.net Double resonance experiments, such as 7Li → 1H and 7Li → 19F cross-polarization (CP), further help to identify polymeric organic species and lithium fluoride (B91410) (LiF) within the SEI, respectively. nih.gov

| NMR Technique | Application in this compound Research | Key Findings |

| In-situ NMR | Real-time monitoring of electrochemical reactions | Observation of vinylene carbonate formation, quantification of additive consumption. manchester.ac.ukosti.govacs.org |

| Solid-State NMR (ssNMR) | Characterization of insoluble SEI/CEI components | Identification of cross-linked PEO, aliphatic chains, carbonates, and carboxylates. manchester.ac.uknih.govacs.orgresearchgate.net |

| Dynamic Nuclear Polarization (DNP) ssNMR | Enhanced sensitivity for interfacial analysis | Detection of organosiloxanes at the SEI-silicon interface, confirming covalent bonding. manchester.ac.uknih.govacs.orgresearchgate.net |

| Cross-Polarization (CP) ssNMR | Identification of specific SEI components | Detection of polymeric species and LiF. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Interfacial Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information of the top few nanometers of a material. It is extensively used to analyze the composition of the SEI and CEI films formed in the presence of this compound.

XPS analysis of electrodes cycled with this compound-containing electrolytes consistently reveals the formation of a robust, LiF-rich SEI. The high-resolution F 1s spectrum typically shows a prominent peak corresponding to LiF, confirming the reductive decomposition of the this compound molecule at the electrode surface. ucsd.eduosti.gov In addition to LiF, other key inorganic components identified include lithium carbonate (Li2CO3). acs.orgiphy.ac.cn

The C 1s and O 1s spectra provide insights into the organic constituents of the SEI. Deconvolution of these spectra often indicates the presence of lithium alkyl carbonates, polycarbonates, and PEO-like species. researchgate.netosti.gov The presence of these polymeric and oligomeric species contributes to the flexibility and stability of the SEI layer. Comparative studies have shown that the addition of this compound leads to an increase in the polycarbonate content of the CEI film on the cathode. researchgate.net

| XPS Spectrum | Detected Species from this compound Decomposition |

| F 1s | Lithium fluoride (LiF) ucsd.eduosti.gov |

| C 1s | Lithium carbonate (Li2CO3), Lithium alkyl carbonates, Polycarbonates acs.orgiphy.ac.cnresearchgate.netosti.gov |

| O 1s | Lithium carbonate (Li2CO3), Lithium alkyl carbonates, Poly(ethylene oxide) (PEO)-like species acs.orgiphy.ac.cnresearchgate.netosti.gov |

| Li 1s | Various lithium salts (LiF, Li2CO3, etc.) |

| P 2p | Decomposition products from the lithium salt (e.g., LixPFyOz from LiPF6) nih.gov |

XPS depth profiling, which involves the sequential removal of surface layers by ion sputtering followed by XPS analysis, is employed to understand the compositional variation through the thickness of the SEI and CEI films. These studies often reveal a layered structure. The outer layers of the SEI are typically richer in organic species derived from the carbonate solvents. stanford.edu As the sputtering progresses towards the electrode surface, an increase in the concentration of inorganic species such as LiF and lithium oxide (Li2O) is commonly observed, suggesting an enrichment of these inorganic components closer to the electrode. nih.govstanford.edu This layered structure, with a more inorganic inner layer and a more organic outer layer, is believed to be crucial for the effective passivation of the electrode surface.

Vibrational Spectroscopy: FTIR and Raman Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR and XPS by probing the vibrational modes of molecules. These techniques are highly sensitive to the chemical bonds and molecular structure of the SEI/CEI components.

FTIR and Raman spectroscopy are valuable for identifying the functional groups present in the decomposition products of this compound. arxiv.org Attenuated Total Reflectance (ATR)-FTIR has been used to investigate the surface chemistry of electrodes, confirming the presence of species such as lithium carbonates and organic polymers in the SEI. researchgate.net These techniques can distinguish between different carbonate species and provide evidence for the polymerization of electrolyte components. osti.gov For instance, the spectral signatures of poly(VC) have been identified in the SEI formed from this compound, supporting the reaction mechanism where this compound is first reduced to VC, which then polymerizes. osti.gov While interpreting the spectra can be complex due to the multitude of components in the SEI and the rest of the electrochemical cell, these vibrational techniques are crucial for a comprehensive structural characterization of the interfacial layers. arxiv.org

Identification of this compound and its Decomposition Products

The comprehensive analysis of this compound (DFEC) and its subsequent decomposition products is critical for understanding its role in enhancing battery performance. A suite of advanced analytical techniques is employed to elucidate the complex chemical transformations occurring within the electrolyte.

Key decomposition products of fluorinated ethylene carbonates, such as the closely related fluoroethylene carbonate (FEC), have been identified through various spectroscopic and chromatographic methods. It is proposed that the reduction of FEC leads to the formation of lithium fluoride (LiF) and vinylene carbonate (VC). The VC can then undergo further reduction to form a variety of solid and gaseous products. acs.org

Solid decomposition products are typically analyzed using X-ray Photoelectron Spectroscopy (XPS), solid-state Nuclear Magnetic Resonance (ssNMR), and Fourier Transform Infrared Spectroscopy (FTIR). psecommunity.org For instance, in studies of FEC, XPS and ssNMR have been instrumental in identifying LiF as a major inorganic component of the Solid Electrolyte Interphase (SEI). psecommunity.org ssNMR, with its high sensitivity to the local chemical environment, can definitively identify different fluorine and carbon environments within the decomposition products. acs.orgresearchgate.net FTIR spectroscopy provides vibrational signatures of the molecular fragments, aiding in the identification of organic species like lithium alkyl carbonates, lithium carbonate (Li₂CO₃), and polymeric components. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile decomposition products. psecommunity.org This technique separates the gaseous species produced during electrolyte decomposition and provides their mass spectra, allowing for molecular structure determination by comparison with spectral libraries. acs.org

The table below summarizes the analytical techniques and the identified decomposition products for fluorinated ethylene carbonates.

| Analytical Technique | Detected Decomposition Products (primarily from FEC studies) | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | Lithium Fluoride (LiF), Carbonates, Organic Species | psecommunity.org |

| Solid-State NMR (ssNMR) | Lithium Fluoride (LiF), Polymeric VC, Carbonates | acs.orgresearchgate.net |

| Fourier Transform Infrared (FTIR) | Lithium Alkyl Carbonates, Li₂CO₃, Polymeric Species | acs.org |

| Gas Chromatography-Mass Spec. (GC-MS) | Carbon Dioxide (CO₂), Ethylene, Carbon Monoxide | acs.org |

It is important to note that while much of the detailed analysis has been performed on FEC, the decomposition pathways for DFEC are expected to be similar, with a higher propensity for LiF formation due to the presence of two fluorine atoms.

In-situ Vibrational Spectroscopy for Reaction Mechanism Tracking

In-situ vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, are indispensable for real-time monitoring of the reactions involving DFEC at the electrode-electrolyte interface. These methods provide dynamic information on the formation and evolution of the SEI, which is crucial for understanding the reaction mechanisms. nih.gov

In-situ Attenuated Total Reflectance FTIR (ATR-FTIR) spectroscopy allows for the observation of the vibrational modes of molecules in close proximity to the electrode surface. This has been effectively used to study the formation of the SEI layer on silicon anodes. nih.gov For example, the appearance and evolution of absorption bands corresponding to lithium alkyl carbonates, lithium carbonate, and other organic species can be tracked as a function of the electrode potential. nih.gov This provides insights into the potential-dependent decomposition of the electrolyte components.

Raman spectroscopy, another powerful in-situ technique, offers complementary information. researchgate.net Its high sensitivity to molecular vibrations and the ability to probe species in both the electrolyte and on the electrode surface make it suitable for monitoring the consumption of reactants and the formation of products in real-time. researchgate.net By tracking the characteristic Raman peaks of DFEC and its decomposition products, the kinetics of the SEI formation can be investigated.

Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-sensitive technique that has been used to study the molecular orientation of electrolyte components at the electrode interface. kaist.ac.krnih.gov Studies on FEC have shown that it can induce a more ordered arrangement of electrolyte molecules on the silicon surface, which may facilitate more uniform Li-ion diffusion and SEI formation. kaist.ac.kr

| In-situ Technique | Information Obtained | Reference |

| Attenuated Total Reflectance FTIR (ATR-FTIR) | Real-time formation of SEI components (e.g., lithium alkyl carbonates, Li₂CO₃) | nih.gov |

| Raman Spectroscopy | Monitoring consumption of DFEC and formation of decomposition products | researchgate.net |

| Sum Frequency Generation (SFG) Spectroscopy | Molecular orientation and ordering of electrolyte molecules at the interface | kaist.ac.krnih.gov |

Electron Microscopy Techniques (SEM, TEM) for Morphological and Structural Studies

Microstructural Characterization of Electrode-Electrolyte Interfaces

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure of the electrode-electrolyte interface, providing critical insights into the impact of DFEC on the morphology of the SEI and the underlying electrode.

SEM provides high-resolution images of the surface topography of the electrodes. In studies involving the related FEC additive, SEM images have clearly shown that the presence of the fluorinated additive leads to the formation of a more uniform and stable SEI layer on the electrode surface compared to electrolytes without the additive. pku.edu.cn This is attributed to the early decomposition of the fluorinated carbonate, which creates a protective film that prevents further electrolyte reduction and promotes more homogeneous lithium deposition. kaist.ac.kr For DFEC, it is anticipated that this effect would be even more pronounced, leading to a denser and more uniform SEI. researchgate.net

The table below summarizes the key microstructural observations from SEM analysis of electrodes cycled with fluorinated carbonate additives.

| Additive Presence | Observed SEI Morphology (based on FEC studies) | Reference |

| With Fluorinated Additive | Uniform, dense, and stable SEI layer; suppressed dendrite growth | kaist.ac.krpku.edu.cn |

| Without Fluorinated Additive | Non-uniform, porous, and less stable SEI layer; prone to dendrite formation | acs.org |

Nanoscale Imaging of Interfacial Film Architectures and Evolution

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the nanoscale imaging of the SEI's internal structure and its evolution during cycling. nih.gov Cryo-TEM has been particularly valuable in preserving the delicate structure of the SEI for detailed analysis. semanticscholar.org

Operando electrochemical liquid cell scanning transmission electron microscopy (ec-LC-STEM) has been utilized to monitor the real-time growth of the SEI in the presence of FEC. acs.orgnih.gov These studies have revealed that FEC decomposes at a higher potential than the base electrolyte, leading to the early formation of LiF nanoparticles. acs.org These nanoparticles then act as nucleation sites for the subsequent growth of a dense and uniform SEI layer. The organic components of the SEI, formed from the decomposition of other electrolyte constituents, appear to act as a binder for these inorganic nanoparticles. acs.org

The evolution of the SEI architecture, as observed by in-situ and ex-situ TEM techniques, can be summarized as follows:

| Cycling Stage | SEI Evolution with Fluorinated Carbonate Additive (based on FEC studies) | Reference |

| Initial Reduction | Early decomposition of the fluorinated carbonate leads to the formation of LiF nanoparticles. | acs.orgnih.gov |

| Continued Cycling | A dense and uniform SEI layer grows, composed of an inorganic (LiF) and an organic matrix. | acs.org |

| Long-term Cycling | The SEI remains thin and stable, effectively suppressing dendrite growth and preserving the electrode integrity. | kaist.ac.kr |

The enhanced stability and uniformity of the SEI formed in the presence of DFEC are expected to be key factors in its ability to improve the cycle life and safety of lithium-ion batteries.

Mass Spectrometry (MS) for Volatile and Soluble Product Identification

Electrochemical Mass Spectrometry (EC-MS) for Gas Evolution Analysis

Electrochemical Mass Spectrometry (EC-MS) is a powerful in-situ technique for the real-time analysis of gaseous products evolved during electrochemical reactions. By coupling a mass spectrometer to an electrochemical cell, EC-MS can identify and quantify volatile species as they are generated at the electrode surface.

During the formation of the SEI, the reductive decomposition of cyclic carbonate electrolytes, including DFEC, can lead to the evolution of various gases. The specific gases produced and their evolution profiles as a function of potential provide valuable information about the decomposition pathways.

Based on studies of similar carbonate electrolytes, the expected gaseous decomposition products from DFEC would include:

Carbon Dioxide (CO₂): A common product from the ring-opening and subsequent decomposition of carbonate molecules.

Carbon Monoxide (CO): Another potential product of carbonate reduction.

Hydrogen (H₂): Can be formed from the reduction of trace water or protic species in the electrolyte.

Fluorinated Hydrocarbons: The presence of fluorine in DFEC could lead to the formation of various volatile fluorinated organic species.

The table below outlines the potential gaseous products from DFEC decomposition that could be detected by EC-MS.

| Potential Gaseous Product | Likely Origin |

| Carbon Dioxide (CO₂) | Ring-opening and decomposition of the carbonate |

| Carbon Monoxide (CO) | Further reduction of carbonate fragments |

| Hydrogen (H₂) | Reduction of trace protic impurities |

| Fluorinated Hydrocarbons | Fragmentation of the DFEC molecule |

By monitoring the mass-to-charge ratios corresponding to these species, EC-MS can provide a detailed picture of the gas evolution during the initial charging cycles, offering critical insights into the SEI formation mechanism and the stability window of the DFEC-containing electrolyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Soluble Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the identification and characterization of soluble degradation products originating from Di-fluoroethylene carbonate (DFEC) within complex electrolyte mixtures. Unlike Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile and thermally stable compounds, LC-MS excels at analyzing a broader range of molecules, including non-volatile, thermally labile, and highly polar species that constitute a significant portion of electrolyte breakdown products. mdpi.comlcms.cz The application of LC-MS is critical for elucidating the intricate degradation pathways of DFEC and its interactions with other electrolyte components, such as co-solvents and lithium salts.

The typical workflow for LC-MS analysis of aged electrolytes involves minimal sample preparation, usually a simple dilution with a suitable solvent like acetonitrile (B52724) to reduce the concentration of the lithium salt and avoid instrument contamination. lcms.cz The diluted sample is then injected into a liquid chromatograph, where the degradation products are separated based on their chemical properties as they pass through a packed column. Reversed-phase chromatography using columns like a C18 is common for resolving the diverse range of polar and non-polar analytes present in the electrolyte. lcms.cz

Following chromatographic separation, the compounds are introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) analyzers, such as Time-of-Flight (TOF) and Orbitrap, are frequently employed. lcms.cznih.gov These instruments provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown degradation products. Further structural elucidation is achieved through tandem mass spectrometry (MS/MS or MS^n), where precursor ions of interest are isolated and fragmented to produce characteristic patterns that help identify the molecule's structure. nih.gov

In the context of DFEC, a key analytical challenge is tracking the fate of the fluorine atoms, as their incorporation into various degradation products is a primary indicator of DFEC's reaction pathways. While DFEC's primary role is the formation of a stable, lithium fluoride (LiF)-rich solid electrolyte interphase (SEI), this process also generates a variety of soluble organic and organophosphate species. nih.govrsc.org The identification of these soluble fluorinated compounds in the liquid electrolyte is crucial for a complete understanding of the aging mechanism. Advanced techniques may couple LC-MS with fluorine-specific detectors like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to specifically highlight fluorine-containing chromatographic peaks among a complex mixture of other electrolyte breakdown products. nih.gov

Research findings indicate that the degradation of carbonate-based electrolytes leads to the formation of oligomeric species through polymerization reactions, as well as various organophosphates from the reaction of solvent molecules with decomposition products of the common LiPF₆ salt. nih.govrsc.org When DFEC is present, these reactions can incorporate fluorinated moieties.

The table below details representative soluble degradation products that can be identified by LC-MS in electrolytes containing DFEC. The presence and concentration of these species provide direct insight into the specific chemical and electrochemical degradation routes.

| Compound Class | Plausible Degradation Product | Molecular Formula | Significance of Detection |

| Fluorinated Oligomers | Ethylene fluoro-2,5-dioxahexanedioate | C₆H₉FO₆ | Indicates co-polymerization of DFEC with ethylene carbonate (EC), a common co-solvent. |

| Fluorinated Organophosphates | Difluoroethyl fluorophosphate | C₂H₂F₃O₃P | Signals reaction between DFEC-derived fragments and LiPF₆ salt decomposition byproducts (e.g., PF₅ or HF). |

| Hydrolysis Products | 1,2-difluoroethane-1,2-diol | C₂H₄F₂O₂ | Formed from the reaction of DFEC with trace amounts of water, indicating moisture contamination. |

| Transesterification Products | Ethyl 2,2-difluoro-2-hydroxyacetate | C₄H₆F₂O₃ | Results from reaction between DFEC and linear carbonates (e.g., ethyl methyl carbonate), altering solvent composition. |

This table contains plausible degradation products based on established carbonate electrolyte chemistry; specific compounds and their concentrations will vary with battery chemistry and operating conditions.

By identifying and quantifying these soluble species, LC-MS provides a detailed molecular-level picture of the ongoing degradation processes, helping to correlate electrolyte changes with battery performance and lifespan. researchgate.netnih.gov

Computational and Theoretical Modeling of Di Fluoro Ethylene Carbonate Systems

Density Functional Theory (DFT) Studies